1,4-Bis(2,3-epoxypropoxy)but-2-ene 1,4-Bis(2,3-epoxypropoxy)but-2-ene
Brand Name: Vulcanchem
CAS No.: 13416-97-2
VCID: VC20971277
InChI: InChI=1S/C10H16O4/c1(3-11-5-9-7-13-9)2-4-12-6-10-8-14-10/h1-2,9-10H,3-8H2/b2-1+
SMILES: C1C(O1)COCC=CCOCC2CO2
Molecular Formula: C10H16O4
Molecular Weight: 200.23 g/mol

1,4-Bis(2,3-epoxypropoxy)but-2-ene

CAS No.: 13416-97-2

Cat. No.: VC20971277

Molecular Formula: C10H16O4

Molecular Weight: 200.23 g/mol

* For research use only. Not for human or veterinary use.

1,4-Bis(2,3-epoxypropoxy)but-2-ene - 13416-97-2

Specification

CAS No. 13416-97-2
Molecular Formula C10H16O4
Molecular Weight 200.23 g/mol
IUPAC Name 2-[[(E)-4-(oxiran-2-ylmethoxy)but-2-enoxy]methyl]oxirane
Standard InChI InChI=1S/C10H16O4/c1(3-11-5-9-7-13-9)2-4-12-6-10-8-14-10/h1-2,9-10H,3-8H2/b2-1+
Standard InChI Key BWXBPYQYGSWEDA-OWOJBTEDSA-N
Isomeric SMILES C1C(O1)COC/C=C/COCC2CO2
SMILES C1C(O1)COCC=CCOCC2CO2
Canonical SMILES C1C(O1)COCC=CCOCC2CO2

Introduction

Chemical Identity and Nomenclature

1,4-Bis(2,3-epoxypropoxy)but-2-ene is an organic compound belonging to the family of epoxides, characterized by its two terminal epoxy groups connected by a but-2-ene backbone with ether linkages. The compound is identified by several key identifiers that facilitate its recognition in chemical databases and literature.

Primary Identifiers

The compound is recognized internationally through several standard identifiers that allow for unambiguous identification:

Identifier TypeValue
CAS Number13416-97-2
EINECS Number236-512-8
Molecular FormulaC₁₀H₁₆O₄
Molecular Weight200.23 g/mol
PubChem Compound ID6437797

Nomenclature and Synonyms

This compound can be referred to by various systematic and common names in the scientific literature:

  • 2-[[(E)-4-(oxiran-2-ylmethoxy)but-2-enoxy]methyl]oxirane (IUPAC name)

  • 2,2'-[2-Butene-1,4-diylbis(oxymethylene)]dioxirane

  • Oxirane, 2,2'-[2-butene-1,4-diylbis(oxymethylene)]bis-

  • 2,2'-[But-2-ene-1,4-diylbis(oxymethylene)]dioxirane

The IUPAC name specifically indicates the (E)-configuration of the double bond in the but-2-ene segment, confirming the trans arrangement of substituents across the carbon-carbon double bond.

Structural Characteristics

Molecular Structure

1,4-Bis(2,3-epoxypropoxy)but-2-ene contains a central but-2-ene unit with two epoxypropoxy groups attached at the terminal carbon atoms. This creates a symmetrical molecule with reactive epoxide groups at both ends.

Structural Representation

The molecular structure can be represented through various chemical notations:

Notation TypeRepresentation
Standard InChIInChI=1S/C10H16O4/c1(3-11-5-9-7-13-9)2-4-12-6-10-8-14-10/h1-2,9-10H,3-8H2/b2-1+
Standard InChIKeyBWXBPYQYGSWEDA-OWOJBTEDSA-N
Isomeric SMILESC1C(O1)COC/C=C/COCC2CO2
Canonical SMILESC1C(O1)COCC=CCOCC2CO2

The presence of the "/b2-1+" notation in the InChI string confirms the (E)-stereochemistry of the double bond, which is an important structural characteristic that affects the compound's physical properties and reactivity patterns.

Physical and Chemical Properties

Physical Properties

1,4-Bis(2,3-epoxypropoxy)but-2-ene exhibits physical properties that are typical of medium-sized organic molecules containing both polar functional groups and unsaturated hydrocarbon segments:

PropertyValueReference
Physical StateLiquid (inferred)-
Density1.1±0.1 g/cm³
Boiling Point298.8±35.0 °C at 760 mmHg
Flash Point125.7±32.8 °C
Melting PointNot available
Index of Refraction1.497

Reactivity Profile

Epoxide Reactivity

As a diepoxide compound, 1,4-Bis(2,3-epoxypropoxy)but-2-ene is expected to exhibit the characteristic reactivity of epoxides. The strained three-membered epoxide rings are susceptible to nucleophilic attack, making this compound potentially reactive toward:

  • Nucleophiles such as amines, alcohols, thiols, and carboxylic acids

  • Lewis acids, which can catalyze ring-opening reactions

  • Water under acidic conditions, leading to diol formation

Alkene Functionality

The central but-2-ene unit provides an additional reactive site for:

  • Addition reactions (such as halogenation or hydrogenation)

  • Oxidation reactions

  • Potential participation in cross-metathesis under appropriate conditions

The presence of both epoxide and alkene functionalities creates a molecule with multiple reactive sites that can participate in various chemical transformations.

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